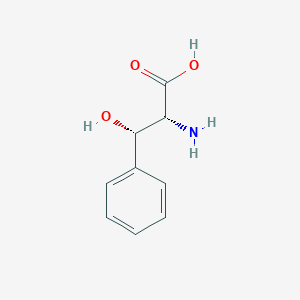

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid

Vue d'ensemble

Description

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. For example, the use of chiral catalysts in the hydrogenation of α-keto acids can yield the desired product with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of specific microbial strains that can produce the compound in large quantities. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of α-keto acids

Reduction: Formation of α-hydroxy acids

Substitution: Formation of N-substituted derivatives

Applications De Recherche Scientifique

Pharmaceutical Development

Building Block for Drug Synthesis

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is a crucial building block in the synthesis of several pharmaceuticals. Notably, it is involved in the development of drugs targeting neurological disorders and is used in the synthesis of antitumor compounds like docetaxel and cabazitaxel . Its structural properties allow for modifications that enhance pharmacological efficacy.

Case Study: Taxane Derivatives

In the synthesis of taxane derivatives, this compound serves as an intermediate. The process involves its conversion to more complex structures that exhibit potent anticancer activity .

Biochemical Research

Amino Acid Metabolism Studies

This compound plays a role in biochemical research focusing on amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and the metabolic pathways involving amino acids .

Intermediates in Antibiotic Synthesis

Phenylisoserine derivatives are utilized as intermediates in the synthesis of antibiotics such as florfenicol and thiamphenicol. These compounds are vital for developing treatments against bacterial infections .

Food Industry

Potential Flavor Enhancer

Research indicates that this compound could be explored as a flavor enhancer or nutritional supplement. Its properties may contribute to the development of functional foods that offer health benefits beyond basic nutrition .

Cosmetic Formulations

Skincare Applications

The compound's moisturizing and anti-aging properties make it appealing for inclusion in skincare products. Its ability to enhance skin hydration and elasticity can attract cosmetic manufacturers seeking innovative ingredients .

Material Science

Incorporation into Polymers

this compound can be incorporated into polymers or coatings to enhance material properties such as flexibility and durability. This application is valuable across various industries that require advanced material solutions .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Building block for drug synthesis; used in antitumor drugs like docetaxel and cabazitaxel |

| Biochemical Research | Studies on amino acid metabolism; intermediates for antibiotics |

| Food Industry | Potential flavor enhancer; contributes to functional foods |

| Cosmetic Formulations | Used in skincare products for moisturizing and anti-aging benefits |

| Material Science | Enhances polymers' properties; improves flexibility and durability |

Mécanisme D'action

The mechanism of action of (2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in amino acid metabolism, leading to changes in cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3S)-2-amino-3-hydroxy-3-methylpropanoic acid

- (2R,3S)-2-amino-3-hydroxy-3-ethylpropanoic acid

- (2R,3S)-2-amino-3-hydroxy-3-isopropylpropanoic acid

Uniqueness

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s hydrophobicity and can participate in π-π interactions, making it valuable in the design of drugs and other bioactive molecules.

Activité Biologique

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid, commonly referred to as a phenylalanine derivative, is a non-proteinogenic β-hydroxy-α-amino acid with significant biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse roles in biological systems. Below, we explore its biological activities, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Amino group (-NH₂)

- Hydroxy group (-OH)

- Phenyl group (C₆H₅)

This structure allows the compound to mimic L-serine, facilitating its role in various biochemical processes. Its melting point and solubility characteristics are critical for determining its application in laboratory settings and therapeutic formulations.

Biological Activities

This compound exhibits several notable biological activities:

-

Neurotransmitter Precursor :

- It plays a crucial role in synthesizing neurotransmitters like dopamine and norepinephrine. This activity positions it as a potential target for research into neurodegenerative diseases and mood disorders.

-

Antioxidant Properties :

- The compound has demonstrated antioxidant activity, which helps protect cells from oxidative stress. This property is particularly relevant in the context of aging and chronic diseases.

-

Metabolic Role :

- It is involved in metabolic pathways, contributing to energy production and amino acid metabolism. This involvement suggests potential applications in metabolic disorders.

The precise mechanism of action for this compound remains partially understood. However, its structural similarity to L-serine indicates that it may interact with biological systems similarly, particularly in neurotransmitter synthesis and protein synthesis pathways.

Research Findings and Case Studies

Several studies have explored the applications and effects of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound can serve as an effective inhibitor for certain enzymes due to its structural properties. For example, derivatives of this compound have been studied for their ability to inhibit proteases involved in various diseases .

- Therapeutic Applications : The compound is being investigated as a building block for novel therapeutic agents. Its ability to interact with biological systems makes it a valuable target for drug development aimed at conditions such as cancer and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Key Features | Unique Attributes |

|---|---|---|

| L-Tyrosine | Precursor to neurotransmitters like dopamine | Hydroxyl group on the phenolic ring |

| L-DOPA | Direct precursor to dopamine | Contains a catechol structure |

| L-Phenylalanine | Aromatic amino acid | Lacks the hydroxy group at the third carbon |

This table highlights how this compound's unique combination of functional groups enhances its effectiveness as a neurotransmitter precursor while also providing antioxidant properties not as pronounced in other compounds.

Propriétés

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.